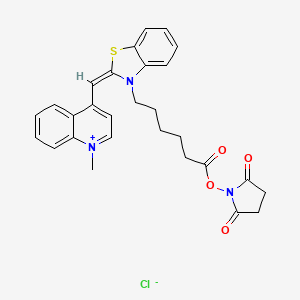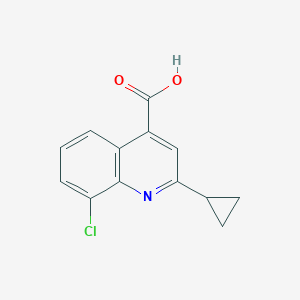
Thiazole Orange NHS Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole Orange NHS Ester is an unsymmetrical cyanine dye that is widely used in the field of molecular biology and biochemistry. This compound is particularly known for its ability to bind to nucleic acids, resulting in a significant increase in fluorescence. This property makes it an invaluable tool for various applications, including the detection and imaging of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole Orange NHS Ester typically involves the reaction of Thiazole Orange with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-disuccinimidyl carbonate (DSC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). The reaction is carried out in a solvent like dimethylformamide (DMF) at a controlled temperature. The resulting product is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: Thiazole Orange NHS Ester primarily undergoes substitution reactions, particularly with primary amines. This reaction forms a stable amide bond, making it suitable for labeling biomolecules such as peptides, proteins, and oligonucleotides .
Common Reagents and Conditions:
Reagents: Primary amines, carbonate buffer (pH 8.75), DMF.
Conditions: The reaction is typically carried out at room temperature with gentle shaking for a specified duration.
Major Products: The major product of the reaction between this compound and primary amines is a conjugate where the Thiazole Orange moiety is covalently attached to the biomolecule via an amide bond .
Applications De Recherche Scientifique
Thiazole Orange NHS Ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection of nucleic acids and other biomolecules.
Biology: Employed in cellular imaging to visualize DNA and RNA within cells.
Medicine: Utilized in diagnostic assays to detect genetic material and monitor gene expression.
Industry: Applied in the development of biosensors and diagnostic kits for various applications .
Mécanisme D'action
The mechanism of action of Thiazole Orange NHS Ester involves its binding to nucleic acids, which restricts the rotation around the methine bridge of the dye. This restriction leads to a significant increase in fluorescence. The compound acts as an intercalator, inserting itself between the base pairs of double-stranded DNA or RNA, thereby enhancing the thermal stability of the nucleic acid duplex .
Comparaison Avec Des Composés Similaires
Ethidium Bromide: Another intercalating dye used for nucleic acid staining.
SYBR Green: A fluorescent dye used for DNA detection in various assays.
Propidium Iodide: A dye that binds to DNA and is used in cell viability assays.
Uniqueness: Thiazole Orange NHS Ester is unique due to its high fluorescence enhancement upon binding to nucleic acids and its ability to form stable conjugates with biomolecules. This makes it particularly useful for applications requiring high sensitivity and specificity .
Propriétés
Formule moléculaire |
C28H28ClN3O4S |
|---|---|
Poids moléculaire |
538.1 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C28H28N3O4S.ClH/c1-29-18-16-20(21-9-4-5-10-22(21)29)19-27-30(23-11-6-7-12-24(23)36-27)17-8-2-3-13-28(34)35-31-25(32)14-15-26(31)33;/h4-7,9-12,16,18-19H,2-3,8,13-15,17H2,1H3;1H/q+1;/p-1 |
Clé InChI |
GNZDNIXKHBVSRF-UHFFFAOYSA-M |
SMILES isomérique |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/3\N(C4=CC=CC=C4S3)CCCCCC(=O)ON5C(=O)CCC5=O.[Cl-] |
SMILES canonique |
C[N+]1=CC=C(C2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CCCCCC(=O)ON5C(=O)CCC5=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)

![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)


![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)


![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
